BenchChemオンラインストアへようこそ!

Glucagon

Receptor Selectivity cAMP Assay GCGR

Choose native glucagon for your research to leverage its unparalleled 237.5-fold selectivity for the glucagon receptor (GCGR) over GLP-1R, eliminating confounding insulinotropic or gastric-emptying effects in glucose clamp and hypoglycemia studies. Its well-characterized aqueous instability makes it the gold-standard 'stress test' peptide for evaluating novel formulation excipients and delivery systems—exceeding 2-month fibrillation-free benchmarks in non-aqueous solvents. For high-volume emergency kit procurement, FDA-confirmed therapeutic equivalence of synthetic generic glucagon to the innovator rDNA product delivers significant cost savings without compromising efficacy. Procure the definitive tool for counter-regulation research and formulation development.

Molecular Formula C153H225N43O49S
Molecular Weight 3482.7 g/mol
CAS No. 9007-92-5
Cat. No. B1591062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucagon
CAS9007-92-5
Synonymsig plasma glucagon
glucagon-like-immunoreactivity
gut glucagon-like immunoreactants
Molecular FormulaC153H225N43O49S
Molecular Weight3482.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
InChIInChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1
InChIKeyMASNOZXLGMXCHN-ZLPAWPGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 2 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN DIL ALKALI & ACID SOLN;  INSOL IN MOST ORG SOLVENTS
PRACTICALLY INSOL IN WATER

Glucagon (CAS 9007-92-5) Procurement Guide: Comparative Selectivity, Stability, and Clinical Evidence for Scientific and Industrial Users


Glucagon (CAS 9007-92-5) is a 29-amino acid polypeptide hormone and a key counter-regulatory agent in glucose homeostasis. As a member of the secretin/glucagon peptide superfamily, it is structurally and evolutionarily related to glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [1]. Native glucagon exerts its primary physiological effects by binding to and activating the glucagon receptor (GCGR), a class B G-protein coupled receptor, predominantly expressed in the liver, where it stimulates glycogenolysis and gluconeogenesis to rapidly elevate blood glucose levels [2]. Its utility spans acute severe hypoglycemia rescue, diagnostic imaging, and as a component in investigational bihormonal closed-loop systems, making a detailed understanding of its specific properties essential for informed procurement [2][3].

Why Glucagon Cannot Be Interchanged with GLP-1 Agonists or Other Glucagon Analogs: A Pre-Procurement Scientific Rationale


Despite their shared evolutionary origin and structural homology, glucagon and its related peptides (e.g., GLP-1, oxyntomodulin) exhibit marked functional divergence driven by high receptor selectivity. This precludes any assumption of functional interchangeability. Furthermore, significant differences in formulation stability, route of administration, and regulatory status exist between native glucagon, its peptide analogs, and alternative delivery systems. Procurement decisions based on mere functional class (e.g., 'glucose-elevating agent') or peptide family ignore critical, quantifiable differences in pharmacokinetics, pharmacodynamics, and logistical utility that directly impact experimental reproducibility, clinical safety, and operational cost [1][2]. The following quantitative evidence establishes the precise, measurable dimensions that differentiate native glucagon from its closest comparators.

Quantitative Evidence Guide: Differentiating Glucagon (CAS 9007-92-5) from Analogs and Alternatives


Functional Selectivity: Glucagon's >200-Fold Selectivity for GCGR Over GLP-1R

In a head-to-head functional cAMP assay, native glucagon exhibits extreme functional selectivity for its cognate receptor (GCGR) over the related GLP-1 receptor (GLP-1R). Glucagon's EC50 for activating the human glucagon receptor (hGCGR) was 0.6 pM, whereas its EC50 for activating the human GLP-1 receptor (hGLP-1R) was 142.5 pM. This represents a 237.5-fold greater potency at the intended target [1]. This stark contrast underpins glucagon's specific role in glucose counter-regulation, entirely distinct from the insulinotropic and satiety-inducing functions of GLP-1.

Receptor Selectivity cAMP Assay GCGR GLP-1R Pharmacodynamics

Species Cross-Reactivity: Conservation of Glucagon Sequence and Binding in Humans and Key Preclinical Models

For preclinical research, understanding species cross-reactivity is critical for model selection. Glucagon's amino acid sequence is highly conserved among key mammalian models, including human, pig, cow, rat, and hamster, which share identical 29-amino acid sequences [1]. This sequence conservation translates to functional cross-reactivity. Receptor binding studies confirm that human and rat glucagon receptors have comparable affinities for glucagon. The IC50 for binding to human GCGR was 0.30 nM (95% CI: 0.22–0.40), and the IC50 for binding to rat GCGR was 0.58 nM (95% CI: 0.56–0.60), demonstrating high-affinity binding in both species and validating the use of rat models for studying human-equivalent glucagon pharmacology [2].

Species Cross-Reactivity Receptor Binding Preclinical Model Selection Amino Acid Sequence

Formulation Stability: Suppressing Fibrillation in Non-Aqueous Glucagon Formulations for Long-Term and Ready-to-Use Applications

A major limitation of native glucagon in aqueous solution is its inherent instability and rapid fibrillation (aggregation), which occurs within hours at physiological temperatures and pH [1]. This necessitates lyophilized powder formulations requiring reconstitution. However, non-aqueous formulations of native glucagon dramatically overcome this limitation. In a comparative study, non-aqueous solutions of glucagon (5 mg/mL) remained free of fibrillation after incubation at 40°C for two months, in stark contrast to aqueous solutions which form fibrils in just hours under the same conditions [2]. This increased stability, with a chemical degradation rate of only ~0.25% per month at room temperature, is comparable to that of dry powder and enables the development of stable, ready-to-use liquid products.

Formulation Stability Fibrillation Peptide Aggregation Ready-to-Use Bihormonal Pump

Clinical and Logistical Differentiation: Glucagon Autoinjector vs. Glucagon Emergency Kit

In a real-world clinical or emergency setting, the total time to deliver a life-saving dose is a critical procurement metric that extends beyond simple pharmacokinetics. Two randomized, crossover, non-inferiority studies directly compared a ready-to-use liquid glucagon autoinjector (GAI) against a traditional glucagon emergency kit (GEK) which requires reconstitution [1]. The mean time from the decision to administer to completion of the injection was 27.3 ± 19.7 seconds for the GAI, compared to 97.2 ± 45.1 seconds for the GEK. This represents a 71.9% reduction in preparation and administration time (p<0.0001). The mean time to achieve plasma glucose recovery (>70 mg/dL or a ≥20 mg/dL increase) from the moment of administration was 13.8±5.6 min for GAI and 10.0±3.6 min for GEK, but the total time from decision-to-treat to recovery is significantly shorter with the autoinjector due to the vastly reduced preparation time [1].

Hypoglycemia Rescue Time-to-Administration Autoinjector Clinical Workflow Human Factors

Therapeutic Equivalence of Generic to Innovator Glucagon: Enabling Cost-Effective Procurement

For large-scale procurement, the availability of a therapeutically equivalent generic product is a major financial and operational consideration. In 2020, the U.S. Food and Drug Administration (FDA) approved the first generic version of glucagon for injection, 1 mg [1]. The FDA determined that this synthetic peptide product (Amphastar's Glucagon for Injection Emergency Kit) is bioequivalent and therapeutically equivalent to the innovator recombinant DNA (rDNA) product (Eli Lilly's Glucagon Emergency Kit) [1]. This regulatory determination was based on a demonstration of 'sameness' through comprehensive analytical methods, including physicochemical characterization and confirmation of primary/secondary structure, despite the different manufacturing processes (peptide synthesis vs. rDNA) [2].

Generic Pharmaceuticals Bioequivalence Regulatory Science Cost Savings Supply Chain

Comparative Pharmacodynamics: Nasal Glucagon vs. Liquid Stable Glucagon Rescue Pen

For procurement of a ready-to-use rescue therapy, a key differentiating factor is the magnitude and control of the glycemic response. An indirect treatment comparison (ITC) using Bayesian network meta-analysis evaluated the efficacy of two ready-to-use products: nasal glucagon (NG) and a liquid stable glucagon rescue pen (GRP, equivalent to a Gvoke HypoPen-like device) . While both had comparable treatment success rates (NG: 99.4% vs. GRP: 98.9%, p=0.63) in reversing hypoglycemia within 30 minutes, a significant difference was observed in the maximum blood glucose (BG) achieved . The mean maximum BG was 168 mg/dL for NG and 220 mg/dL for GRP, a difference of 52 mg/dL (95% credible interval: 3.94–30.97) . This suggests that the injectable GRP produces a more robust and less variable hyperglycemic excursion compared to the intranasal formulation.

Nasal Glucagon Pharmacodynamics Euglycemia Hypoglycemia Rescue Indirect Treatment Comparison

Definitive Application Scenarios for Glucagon (CAS 9007-92-5) Based on Differentiating Evidence


Preclinical Diabetes Research: Standardized GCGR Activation in Rodent Models

Given the high sequence identity between human and rat glucagon and the comparable high-affinity binding to their respective receptors (human GCGR IC50: 0.30 nM vs. rat GCGR IC50: 0.58 nM [1]), native glucagon is the definitive tool for inducing consistent hepatic glucose output in rat and mouse models. Its 237.5-fold selectivity for GCGR over GLP-1R [2] ensures that experimental outcomes are not confounded by GLP-1-mediated effects on insulin secretion or gastric emptying, providing a clean pharmacological signal for studying counter-regulation or for use in glucose clamp studies.

Formulation and Drug Delivery Development: Benchmarks for Stability and Aggregation

Native glucagon's well-characterized instability in aqueous solution (fibrillation within hours at 40°C [3]) makes it an ideal 'stress test' model peptide for evaluating new formulation excipients, delivery systems, and stabilization technologies. A successful formulation must demonstrably suppress this native tendency, with a benchmark being the >2-month fibrillation-free stability achieved in non-aqueous solvents [3]. This makes native glucagon a valuable procurement for academic and industrial labs focused on peptide formulation science.

Emergency Medical Services (EMS) and Hospital Formulary Management: Cost-Effective Acute Hypoglycemia Rescue

For high-volume, cost-conscious procurement of a core emergency medication, the FDA's determination of therapeutic equivalence between generic glucagon (synthetic) and the innovator rDNA product [4] enables significant cost savings without compromising clinical efficacy or safety. In settings where a trained healthcare professional is present to perform reconstitution, the traditional generic emergency kit remains the most economical and clinically appropriate choice for treating severe insulin-induced hypoglycemia.

Advanced Therapeutic Systems: Development of Bihormonal Closed-Loop (Artificial Pancreas) Pumps

The development of stable, non-aqueous glucagon formulations that resist fibrillation for months [3] is a critical enabler for dual-hormone (insulin + glucagon) closed-loop systems. This evidence directly supports the procurement of these specific, stabilized glucagon preparations for use in automated infusion pumps designed to prevent hypoglycemia. The stability data mitigates the risk of catheter occlusion due to glucagon fibril formation, a major technical hurdle in the long-term reliability of these devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucagon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.